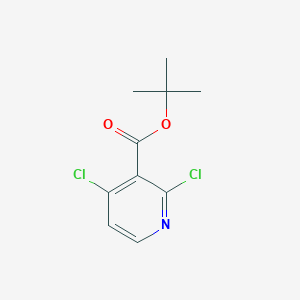

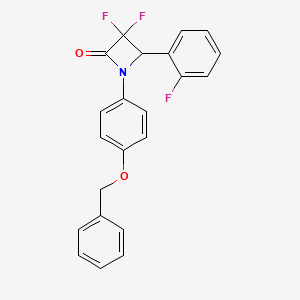

tert-Butyl 2,4-dichloronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 2,4-dichloronicotinate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their synthesis, which can provide insight into the general chemical behavior and properties of tert-butyl substituted compounds. For instance, tert-butyl groups are known to be bulky and can influence the steric and electronic properties of a molecule .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the introduction of the tert-butyl group into a molecule, which can be achieved through various synthetic routes. For example, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through chlorination and the addition of methylmagnesium chloride to a dimethyliminium salt . Similarly, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involved multiple steps starting from 1-tert-butylhydrazine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized by the presence of a bulky tert-butyl group, which can influence the overall shape and reactivity of the molecule. For instance, the crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . This suggests that tert-butyl compounds can adopt complex three-dimensional structures.

Chemical Reactions Analysis

Tert-butyl compounds can participate in various chemical reactions, often influenced by the steric effects of the tert-butyl group. For example, the reaction of 1,3-di-tert-butyl-2,2-dimethyl-4,4-dichloro-1,3,2,4λ^4-diazasilastannetidine with silver trifluoromethanesulfonate resulted in the displacement of chlorides by triflates and a rearrangement within the molecule . This indicates that tert-butyl compounds can undergo substitution and rearrangement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are characterized by their bulky tert-butyl groups. For instance, the introduction of tert-butyl side groups in polyimides resulted in a low dielectric constant, low moisture absorption, and high glass transition temperature, demonstrating the impact of tert-butyl groups on material properties . Additionally, the crystal structure and packing can be influenced by the presence of tert-butyl groups, as seen in the synthesis and structural analysis of 2,2'-diselenobisnicotinic acid tert-butyl ester .

Scientific Research Applications

Catalysis and Organic Synthesis

tert-Butyl 2,4-dichloronicotinate, while not directly studied, is closely related to compounds involved in catalysis and organic synthesis. For instance, acid zeolites have been used as catalysts for the tert-butylation of organic compounds like anthracene, naphthalene, and thianthrene, producing derivatives such as 2-tert-butyl and 2,6-di-tert-butyl derivatives. This process involves the use of tert-butyl alcohol as an alkylating reagent and is important in increasing the efficiency and selectivity of chemical reactions (Armengol et al., 1997).

Material Sciences

Compounds with tert-butyl groups have been shown to significantly impact material properties. Polyimides containing tert-butyl side groups, synthesized through polycondensation, exhibit remarkable characteristics like low dielectric constants, low moisture absorption, excellent solubility, and high thermal stability. These materials are crucial in electronics and other high-performance applications due to their insulating properties and structural integrity at high temperatures (Chern & Tsai, 2008).

Antioxidant Research

2,6-Di-(tert-butyl)-4-methylphenol, a compound related to this compound, is a widely used antioxidant in polyethylene production. Its oxidation products have been studied due to their potential effects on the discoloration and stability of polyethylene films, highlighting the importance of understanding the stability and degradation pathways of antioxidants in polymers (Daun et al., 1974).

Antioxidant Activity in Pharmaceuticals

New compounds bearing tert-butyl groups, like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, have been synthesized and evaluated for their antioxidant activities using assays like DPPH and FRAP. Such studies are crucial for developing new pharmaceuticals with potential antioxidant properties (Shakir et al., 2014).

Environmental Studies and Toxicology

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been extensively studied. These compounds are found in various environmental matrices and human tissues, raising concerns about their potential toxicological impacts. Understanding the behavior and effects of these compounds is crucial for assessing environmental and human health risks (Liu & Mabury, 2020).

Safety and Hazards

The safety information for “tert-Butyl 2,4-dichloronicotinate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, and H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name |

tert-butyl 2,4-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYHULXZXQOJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)